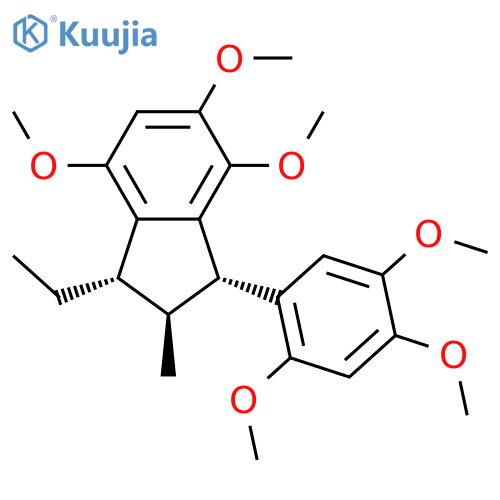

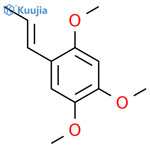

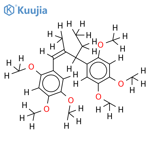

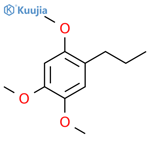

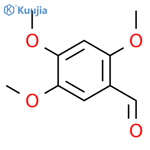

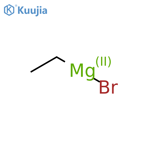

Acid-catalyzed dimerization of α-asarone and anticancer evaluation of the dimers

,

Youji Huaxue,

2013,

33(9),

1982-1987